
Propyl ethylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl ethylphosphonate is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to both a propyl group and an ethyl group. This compound falls under the category of phosphonates, which are known for their stability and versatility in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propyl ethylphosphonate can be synthesized through several methods, including the Michaelis-Arbuzov reaction. In this reaction, a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester. For example, the reaction of trimethylphosphite with ethyl iodide can yield ethyl methylphosphonate, which can then be further reacted with propyl halide to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar methods as described above. The reactions are often catalyzed by palladium or copper catalysts to enhance the yield and efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Propyl ethylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Substitution: It can undergo nucleophilic substitution reactions where the alkyl groups can be replaced by other nucleophiles.
Hydrolysis: The ester bonds in this compound can be hydrolyzed under acidic or basic conditions to form phosphonic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and nucleophiles like amines are commonly used.
Major Products Formed
Oxidation: Phosphonic acids.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Hydrolysis: Phosphonic acids and alcohols.
Wissenschaftliche Forschungsanwendungen
Propyl ethylphosphonate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of propyl ethylphosphonate involves its interaction with biological molecules through its phosphorus atom. The compound can act as a mimic of phosphate esters, thereby inhibiting enzymes that utilize phosphate groups. This inhibition occurs through the formation of stable complexes with the enzyme’s active site, preventing the normal substrate from binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl ethylphosphonate
- Ethyl methylphosphonate
- Propyl methylphosphonate
Uniqueness
Propyl ethylphosphonate is unique due to its specific alkyl groups, which confer distinct chemical properties and reactivity compared to other similar phosphonates. Its combination of propyl and ethyl groups allows for unique interactions in both chemical reactions and biological systems .
Eigenschaften
CAS-Nummer |
20442-53-9 |
|---|---|
Molekularformel |
C5H12O3P- |
Molekulargewicht |
151.12 g/mol |
IUPAC-Name |
ethyl(propoxy)phosphinate |
InChI |
InChI=1S/C5H13O3P/c1-3-5-8-9(6,7)4-2/h3-5H2,1-2H3,(H,6,7)/p-1 |
InChI-Schlüssel |
WTSTZDLWRUEGQB-UHFFFAOYSA-M |
Kanonische SMILES |
CCCOP(=O)(CC)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


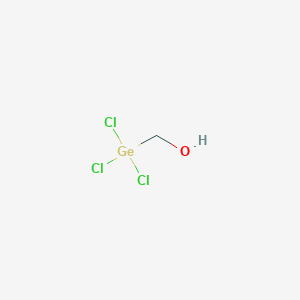
![5h-Naphtho[2,3-c]phenothiazine-8,13-dione](/img/structure/B14718909.png)
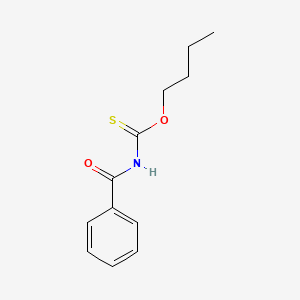
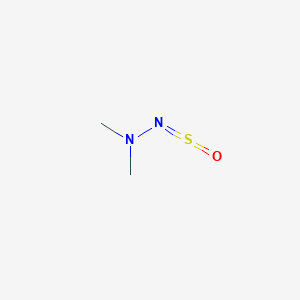

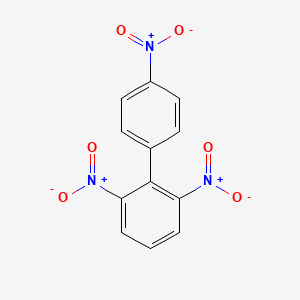


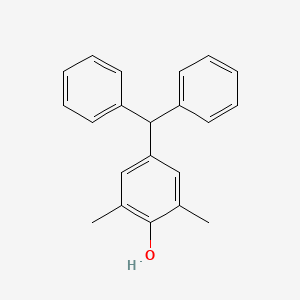
![2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine](/img/structure/B14718959.png)




